2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is a chemical compound characterized by its unique stereochemistry and molecular structure. This compound features a cyclohexene ring with two hydroxyl groups attached to the ethan-1-ol moieties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of reactions, including hydroboration-oxidation or epoxidation followed by ring-opening. The stereochemistry is controlled by using chiral catalysts or reagents to ensure the desired (1R,2S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure adjustments, and the use of specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-4-ene-1,2-dione.
Reduction: Formation of cyclohexane-1,2-diol.
Substitution: Formation of cyclohex-4-ene-1,2-diyl derivatives with various functional groups.
Scientific Research Applications
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol): A stereoisomer with different spatial arrangement.
Cyclohexane-1,2-diol: Lacks the double bond present in the cyclohexene ring.
Cyclohex-4-ene-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
73124-53-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(1R,6S)-6-(2-hydroxyethyl)cyclohex-3-en-1-yl]ethanol |
InChI |
InChI=1S/C10H18O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-2,9-12H,3-8H2/t9-,10+ |
InChI Key |
HGXPCDHQAPCSPU-AOOOYVTPSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1CCO)CCO |
Canonical SMILES |
C1C=CCC(C1CCO)CCO |
Origin of Product |
United States |
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